

# TEAC system suitability criteria validation

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Tetraethylammonium Chloride

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## What is System Suitability Testing (SST)?

System Suitability Testing (SST) is a critical quality control check used to verify that the analytical system (instrument, reagents, and operator) is performing adequately for its intended purpose at the time of analysis [1]. It is a method-specific test, run alongside your samples, with pre-defined acceptance criteria [1] [2].

It is crucial not to confuse SST with Analytical Instrument Qualification (AIQ). AIQ ensures the instrument itself is qualified and operates correctly across defined ranges, while SST confirms that a validated method works as expected on that instrument on a given day [1].

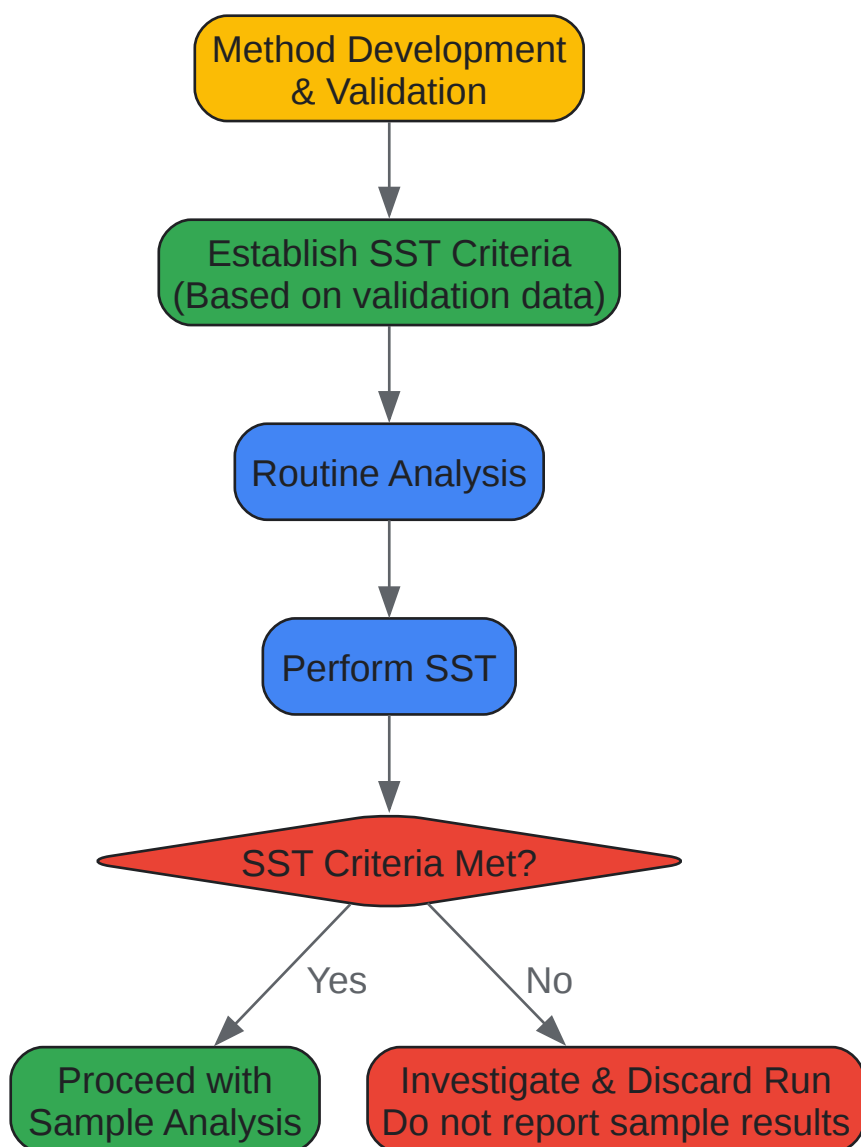
## Key SST Criteria and Acceptance Guidelines

The following table summarizes common SST parameters, particularly for chromatographic methods, which are often cited from pharmacopoeias like the USP [1] [3].

SST Parameter	Description	Typical Acceptance Criteria (Examples)
Precision/Repeatability	Measures the consistency of multiple injections of a standard [1].	USP: RSD of $\leq 2.0\%$ for 5 replicates [1].

SST Parameter	Description	Typical Acceptance Criteria (Examples)
<b>Resolution (Rs)</b>	Measures how well two adjacent peaks are separated [1].	Sufficient to ensure quantitation accuracy; specific value depends on the method.
<b>Tailing Factor (Tf)</b>	Measures peak symmetry; asymmetry can affect integration accuracy [1].	Typically $\leq 2.0$ .
<b>Capacity Factor (k')</b>	Indicates the retention of the analyte of interest [1].	Ensures the peak is well-retained and free from the void volume.
<b>Signal-to-Noise Ratio (S/N)</b>	Assesses the sensitivity of the method, crucial for impurity detection [3].	A minimum value is set to confirm detection capability.

The workflow below illustrates the role of SST within the analytical method lifecycle, from development to routine use.



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## Establishing and Validating Your SST Criteria

SST criteria should be established during method development and confirmed during validation [1] [3]. Here are key considerations:

- **Material for SST:** Use a high-purity, qualified reference standard that is not from the same batch as your test samples [1].
- **Setting Acceptance Limits:** Limits should be based on representative data from the method validation study. Statistical tools like **tolerance intervals** (for smaller sample sizes, e.g.,  $n < 30$ ) or **K-sigma** (for  $n \geq 30$ ) are recommended for setting statistically rigorous and defensible limits [3].

- **Documentation and Trending:** Any failure to meet SST or sample suitability criteria should be investigated per the lab's quality system. Trending these failures is essential for ongoing method performance monitoring [2].

## Sample Suitability: A Related Critical Concept

Beyond SST, you must also consider **Sample Suitability**. While SST uses a standard to check the system, sample suitability ensures the test sample itself produces a reliable and acceptable response [2]. For bioassays, this can include criteria for:

- **Parallelism:** Demonstrating that the dose-response curves of the test sample and reference standard are parallel [3].
- **Linearity:** Assessing the linearity of the dose-response [3].
- **Signal Control:** Ensuring a clear signal-to-noise ratio from the reference standard [3].

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## References

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

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